1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are known for their anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and the conditions. For example, one reaction involved the formation of a compound through a reaction with pyridine-4-carbaldehyde in the presence of glacial acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific compound. For example, some benzothiazole derivatives have been found to have a melting point of over 350°C .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including those with a benzo[d]thiazol-2-yl group, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been reported to have analgesic and anti-inflammatory properties . These compounds could potentially be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that “1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea” could potentially be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have also been found to exhibit antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed cytotoxicity activity on three human tumor cell lines .
Anti-Parkinsonian Agents
“1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea” derivatives have been designed and synthesized as potential anti-Parkinsonian agents . These compounds showed improved pharmacological profiles in haloperidol-induced catalepsy and oxidative stress in mice.
Antitubercular Compounds
Benzothiazole based compounds have shown promising results as antitubercular agents . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-2-14-12(18)17-13-16-9(7-19-13)11-15-8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H2,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHZPHNSRKGSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC(=CS1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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